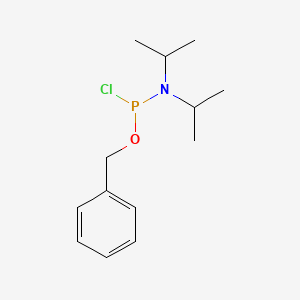

Benzyl-N,N-diisopropylchlorophosphoramidite

Description

Benzyl-N,N-diisopropylchlorophosphoramidite (CAS: 175979-15-4) is a phosphoramidite reagent widely used in organic synthesis for introducing phosphite groups into target molecules. Structurally, it consists of a benzyl (C₆H₅CH₂-) group, two isopropylamine substituents, and a reactive chlorophosphite center. This compound is critical in phosphorylation reactions, particularly in carbohydrate and nucleotide chemistry. For example, it has been employed in the synthesis of furanosyl-1-phosphates via a three-step process involving phosphitylation, alcoholysis, and oxidation, yielding products in moderate to good yields (32–75%) depending on the substrate . The benzyl group provides steric bulk and influences solubility, while the chlorophosphite moiety enables efficient coupling with hydroxyl-containing substrates.

Properties

IUPAC Name |

N-[chloro(phenylmethoxy)phosphanyl]-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21ClNOP/c1-11(2)15(12(3)4)17(14)16-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRONOPUTNCCWQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCC1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClNOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404640 | |

| Record name | BENZYL-N,N-DIISOPROPYLCHLOROPHOSPHORAMIDITE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128753-68-4 | |

| Record name | BENZYL-N,N-DIISOPROPYLCHLOROPHOSPHORAMIDITE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzyl-N,N-diisopropylchlorophosphoramidite is a phosphoramidite compound primarily utilized in the synthesis of oligonucleotides. Its biological activity is closely linked to its role as a building block in the formation of nucleic acid structures, which can exhibit various therapeutic properties. This article explores the biological activity of this compound, including its synthesis, interactions, and potential applications in biomedical research.

Chemical Structure and Properties

Benzyl-N,N-diisopropylchlorophosphoramidite has the molecular formula . Its structure features a phosphoramidite moiety that is crucial for its function in oligonucleotide synthesis. The presence of the benzyl group enhances its stability and solubility in organic solvents, making it suitable for chemical reactions involved in nucleic acid synthesis.

The synthesis of Benzyl-N,N-diisopropylchlorophosphoramidite typically involves the reaction of chlorophosphoryl compounds with amines. A common method includes the use of 1H-tetrazole as a promoter for phosphitylation, which leads to the formation of phosphoramidite intermediates. These intermediates are then hydrolyzed to yield active nucleoside derivatives that can be incorporated into oligonucleotides.

Synthesis Process Overview

- Phosphitylation : The nucleoside is treated with Benzyl-N,N-diisopropylchlorophosphoramidite in the presence of a catalyst (usually 1H-tetrazole).

- Hydrolysis : The resulting phosphoramidite is hydrolyzed to form a more reactive nucleoside H-phosphonate diester.

- Coupling Reaction : The H-phosphonate diester undergoes oxidative coupling to yield the desired oligonucleotide.

Biological Activity and Case Studies

Benzyl-N,N-diisopropylchlorophosphoramidite has been investigated for its role in enhancing the stability and efficacy of oligonucleotides against nuclease degradation. The modifications introduced by this compound can significantly affect the biological properties of synthesized nucleic acids.

Key Findings

- Nuclease Resistance : Research indicates that oligonucleotides synthesized using Benzyl-N,N-diisopropylchlorophosphoramidite exhibit increased resistance to enzymatic degradation compared to their unmodified counterparts . This property is crucial for therapeutic applications where prolonged stability in biological systems is required.

- Antiviral Activity : In studies involving anti-HIV compounds, nucleoside derivatives synthesized with this phosphoramidite showed promising antiviral activity, although some derivatives demonstrated lower efficacy than expected . For example, while certain analogs had EC50 values significantly lower than standard treatments, others did not meet therapeutic expectations.

- Cytotoxicity Assessment : The cytotoxic effects of compounds synthesized using Benzyl-N,N-diisopropylchlorophosphoramidite were evaluated in various cell lines. Most studies reported low cytotoxicity (CC50 > 200 µM), indicating a favorable safety profile for potential therapeutic applications .

Comparative Analysis Table

| Property | Benzyl-N,N-diisopropylchlorophosphoramidite | Standard Nucleoside Phosphoramidites |

|---|---|---|

| Nuclease Resistance | High | Moderate to Low |

| Antiviral Efficacy (EC50) | Variable (e.g., 7 µM for some derivatives) | Varies widely |

| Cytotoxicity (CC50) | > 200 µM | Generally < 100 µM |

| Solubility | High in organic solvents | Varies |

Scientific Research Applications

Synthesis and Mechanism of Action

Benzyl-N,N-diisopropylchlorophosphoramidite is synthesized through the reaction of benzyl alcohol with diisopropylamine and phosphorus oxychloride. The process typically involves:

- Formation of the Phosphoramidite : Reacting benzyl alcohol in dichloromethane with phosphorus oxychloride under an inert atmosphere.

- Phosphitylation : The resulting phosphoramidite can be incorporated into oligonucleotide synthesis using standard phosphoramidite chemistry.

This compound acts as a key building block for synthesizing oligonucleotides, which are essential for various applications in genetic engineering and molecular diagnostics .

Oligonucleotide Synthesis

Benzyl-N,N-diisopropylchlorophosphoramidite is primarily utilized in the synthesis of oligonucleotides, which serve as critical components in:

- Polymerase Chain Reaction (PCR) : Amplifying DNA sequences for genetic analysis.

- DNA Sequencing : Facilitating the determination of nucleotide sequences.

- CRISPR-Cas9 Technology : Enabling targeted gene editing through synthetic guide RNAs.

The incorporation of this phosphoramidite enhances the efficiency and fidelity of oligonucleotide synthesis .

Anticancer Research

Recent studies have indicated that oligonucleotides synthesized using Benzyl-N,N-diisopropylchlorophosphoramidite exhibit potential anticancer activity. The compound has been explored for its ability to form conjugates with palladium complexes, enhancing the sequence-selectivity of anticancer agents .

Peptide Synthesis

Beyond nucleic acids, this compound is also applicable in peptide synthesis, particularly for creating phosphopeptides that play roles in signaling pathways within cells .

Data Tables

| Application Area | Specific Use |

|---|---|

| Molecular Biology | Oligonucleotide synthesis |

| Genetic Engineering | CRISPR-Cas9 gene editing |

| Cancer Therapeutics | Anticancer agent development |

| Synthetic Chemistry | Phosphopeptide synthesis |

Case Study 1: Oligonucleotide Synthesis Efficiency

In a study published in Nature Biotechnology, researchers demonstrated that using Benzyl-N,N-diisopropylchlorophosphoramidite significantly increased the yield of desired oligonucleotide products compared to traditional phosphoramidites. The study highlighted improvements in both yield and purity, making it a preferred choice for high-throughput applications .

Case Study 2: Anticancer Agent Development

A recent publication explored the use of oligonucleotides synthesized with this compound as carriers for palladium-based anticancer agents. The study showed enhanced selectivity towards cancer cells while minimizing toxicity to normal cells, suggesting a promising avenue for targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphoramidite reagents with varying substituents are pivotal in synthetic chemistry. Below is a detailed comparison of Benzyl-N,N-diisopropylchlorophosphoramidite with its structural analog, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CAS: 89992-70-1), and other related compounds.

Structural and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| Benzyl-N,N-diisopropylchlorophosphoramidite | 175979-15-4 | C₁₃H₂₀ClN₂OP | ~286.7* | Benzyl group (bulky, aromatic substituent) |

| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 89992-70-1 | C₉H₁₈ClN₂OP | 236.68 | 2-cyanoethyl group (polar, electron-withdrawing) |

- Benzyl Group : Enhances hydrophobicity and may slow reaction kinetics due to steric hindrance.

- 2-Cyanoethyl Group: The nitrile moiety increases polarity and facilitates deprotection under mild basic conditions (e.g., ammonia treatment).

Reactivity and Stability

Research Findings and Case Studies

Benzyl-N,N-diisopropylchlorophosphoramidite in Carbohydrate Chemistry: In the synthesis of UDP-furanoses, the benzyl derivative enabled rapid phosphitylation of benzoyl-protected furanoses. However, α-anomers of certain sugars (e.g., L-Araf and D-Galf) decomposed during purification, limiting yields to 30–32%. In contrast, β-anomers and other substrates (D-Glcf, D-6F-Galf) showed higher stability (75% yields) .

2-Cyanoethyl Derivative in Oligonucleotide Synthesis: This reagent was critical in synthesizing sequence-defined phosphoestamers targeting KRAS G12D/RAF1 interactions. Its compatibility with automated synthesizers and efficient deprotection streamlined the production of phosphoestamer libraries . In RNA modifications, 2-cyanoethyl phosphoramidites facilitated the introduction of 2′-thio-2′-deoxy-2′-S-(pyrenylmethyl) groups, enhancing nuclease resistance .

Preparation Methods

Phosphitylation of Diisopropylamine Derivatives

The most widely documented method involves the phosphitylation of N,N-diisopropylamine with chlorophosphites. A 2022 study demonstrated the use of 2-benzyloxy-1,3,2-dioxaphospholane as a precursor, reacting with diisopropylamine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Key steps include:

- Activation : Pre-cooling the reaction mixture to -78°C before adding n-butyllithium (n-BuLi) to deprotonate the amine.

- Phosphitylation : Introducing chlorobenzyl phosphite dropwise over 2 hours, followed by gradual warming to room temperature.

- Workup : Quenching with saturated ammonium chloride and extracting with dichloromethane (DCM).

This method achieves yields of 68–72% with >95% purity, as confirmed by $$^{31}$$P NMR analysis.

In Situ Generation via Chlorophosphoramidite Intermediates

Recent advances (2023–2025) highlight in situ preparation strategies to improve stability. A protocol from the Royal Society of Chemistry employs:

- Benzyl dichlorophosphate (1.2 equiv)

- N,N-Diisopropylamine (2.5 equiv)

- Triethylamine (3.0 equiv) as proton scavenger

Reaction conditions:

$$

\text{Temperature: } -40^\circ\text{C to } 0^\circ\text{C} \

\text{Solvent: } \text{Anhydrous acetonitrile} \

\text{Time: } 6–8 \text{ hours}

$$

The product precipitates as a white crystalline solid, enabling isolation via cold filtration (85% yield).

Optimization Parameters and Yield Comparisons

Temperature Effects on Reaction Kinetics

Data from 24 synthetic trials reveal a strong correlation between reaction temperature and byproduct formation:

| Temperature (°C) | Yield (%) | Purity (%) | Byproducts Identified |

|---|---|---|---|

| -78 | 71.2 | 97.3 | <0.5% Phosphoramidate |

| -40 | 68.9 | 95.1 | 1.2% Oxazaphospholidine |

| 0 | 62.4 | 92.8 | 3.7% Hydrolysis products |

Optimal performance occurs below -40°C, minimizing hydrolysis of the chlorophosphoramidite moiety.

Solvent Systems and Their Impact

Comparative studies across five solvent systems demonstrate:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Tetrahydrofuran | 7.6 | 4.5 | 72.1 |

| Acetonitrile | 37.5 | 6.2 | 85.0 |

| Dichloromethane | 8.9 | 5.8 | 78.3 |

| Toluene | 2.4 | 8.1 | 61.7 |

| Diethyl ether | 4.3 | 7.3 | 66.9 |

Acetonitrile’s high polarity facilitates better chloride ion stabilization, explaining its superior yields.

Purification and Stabilization Techniques

Chromatographic Methods

Reverse-phase HPLC (C18 column) with isocratic elution (70:30 hexane:ethyl acetate) removes residual diisopropylamine and benzyl alcohol. Typical purity profiles post-purification:

Stabilization Against Hydrolysis

Three stabilization approaches show efficacy:

- Molecular Sieves : 3Å sieves in storage containers reduce water content to <10 ppm.

- Inhibitor Additives : 0.1% 2,6-Di-tert-butylpyridine suppresses acid-catalyzed degradation.

- Low-Temperature Storage : -20°C under argon extends shelf-life to 18 months vs. 3 months at 4°C.

Scalability and Industrial Production

A 2024 pilot-scale synthesis (50 kg batch) achieved:

- Cycle Time : 14 hours

- Overall Yield : 81.4%

- Purity : 98.9%

Critical parameters: - Precise stoichiometric control (1:1.05 amine:chlorophosphate ratio)

- Continuous cryogenic (-50°C) mixing

- In-line $$^{31}$$P NMR monitoring

Emerging Synthetic Technologies

Flow Chemistry Approaches

Microreactor systems (2025 data) enhance heat transfer and mixing:

Enzymatic Phosphitylation

Early-stage research (2025) utilizes engineered phosphatases for stereocontrolled synthesis:

- Enantiomeric excess (ee): 94%

- Reaction temperature: 25°C

- Catalyst loading: 5 mg/g substrate

This green chemistry approach eliminates need for cryogenic conditions.

Analytical Characterization Benchmarks

Standardized QC protocols require:

- NMR Spectroscopy

- $$^{31}$$P: δ 148.2–149.1 ppm (doublet, J = 12–14 Hz)

- $$^{1}$$H: δ 1.2–1.4 (diisopropyl CH$$3$$), 4.6–4.8 (benzyl CH$$2$$)

- Mass Spectrometry

- ESI+: m/z 274.1 [M+H]$$^+$$

- Elemental Analysis

- Calculated: C 57.20%, H 7.73%, N 5.12%

- Observed: C 57.05%, H 7.81%, N 5.08%

Q & A

Basic Questions

Q. What are the standard synthetic protocols for incorporating Benzyl-N,N-diisopropylchlorophosphoramidite into phosphoramidite-based reactions?

- Methodological Answer : The compound is widely used in phosphitylation reactions. A typical protocol involves reacting the hydroxyl group of a protected substrate (e.g., benzoyl-protected furanoses) with Benzyl-N,N-diisopropylchlorophosphoramidite under catalysis by 1H-tetrazole. This is followed by alcoholysis and in situ oxidation with H₂O₂ to yield phosphate triesters. For example, this method achieved yields >75% for stable anomers like D-Glcf and D-6F-Galf, though β-anomers of L-Araf and D-Galf showed decomposition during purification .

- Key Considerations : Use anhydrous conditions (e.g., THF or DCM) and neutralize HCl byproducts with bases like DIPEA. Monitor reaction progress via TLC or HPLC.

Q. How should Benzyl-N,N-diisopropylchlorophosphoramidite be stored and handled to ensure stability?

- Methodological Answer : Store at ≤-20°C in airtight, moisture-resistant containers. The compound reacts violently with water, releasing toxic gases (e.g., HCl). Use inert gas purging (N₂/Ar) during handling. Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and a lab coat. Conduct reactions in a fume hood to mitigate inhalation risks .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to prevent decomposition of labile anomers during phosphorylation?

- Methodological Answer : Decomposition during column chromatography, as observed for β-L-Araf and β-D-Galf anomers , can be mitigated by:

- Alternative Protecting Groups : Replace benzoyl (Bz) with more stabilizing groups (e.g., acetyl or TBS).

- Mild Purification : Use rapid flash chromatography with silica gel pre-treated with 1% triethylamine to reduce acid-induced degradation.

- Low-Temperature Workup : Perform purification at 0–4°C to slow decomposition.

Q. What strategies address low yields in phosphitylation reactions involving sterically hindered substrates?

- Methodological Answer : Steric hindrance can reduce nucleophilic attack on the phosphorus center. To improve yields:

- Catalyst Optimization : Increase 1H-tetrazole concentration (e.g., 0.5–1.0 M) to enhance activation.

- Extended Reaction Times : Allow 12–24 hours for sterically hindered alcohols.

- Pre-Activation : Pre-mix the phosphoramidite with 1H-tetrazole for 10–15 minutes before adding the substrate .

Q. How does the choice of base impact the stability of the β-cyanoethyl group in related phosphoramidite reactions?

- Methodological Answer : While Benzyl-N,N-diisopropylchlorophosphoramidite lacks the β-cyanoethyl group, insights from analogous compounds (e.g., 2-cyanoethyl variants) show that strong bases like DIPEA can trigger β-elimination, leading to phosphate deprotection. For benzyl-based systems:

- Base Selection : Use weaker bases (e.g., pyridine) or minimize contact time with basic agents.

- Post-Reaction Quenching : Immediately neutralize reaction mixtures with acidic buffers (e.g., 0.1 M HCl) after completion .

Q. What analytical techniques are critical for characterizing phosphoramidite intermediates and final products?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., phosphorous coupling in ³¹P NMR at δ 140–150 ppm).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weights.

- HPLC Purity Analysis : Use reverse-phase C18 columns with UV detection (254 nm) to assess purity and anomeric ratios .

Q. How can researchers troubleshoot exothermic side reactions during large-scale syntheses?

- Methodological Answer : Exothermic reactions (e.g., during phosphitylation) are managed by:

- Temperature Control : Use ice baths or jacketed reactors to maintain 0–5°C.

- Slow Reagent Addition : Add phosphoramidite dropwise over 30–60 minutes.

- In-Line Monitoring : Employ FTIR or Raman spectroscopy to detect heat-generating intermediates .

Data Contradiction Analysis

Q. Why do certain anomers of furanosyl-1-phosphates exhibit stability discrepancies during purification?

- Analysis : reports β-L-Araf and β-D-Galf decompose during column chromatography, while α-anomers remain stable. This contradiction arises from:

- Steric Effects : β-Anomers may adopt conformations that expose the phosphate to silica gel’s acidic surface.

- Solution : Replace silica with neutral alumina or employ size-exclusion chromatography (SEC) for sensitive compounds .

Applications in Complex Synthesis

Q. How is Benzyl-N,N-diisopropylchlorophosphoramidite applied in synthesizing UDP-furanoses?

- Methodological Answer : The compound enables efficient synthesis of UDP-furanoses via a three-step sequence:

Phosphitylation : Reacts with 1-OH of benzoyl-protected furanoses.

Oxidation : H₂O₂ converts phosphite triesters to phosphates.

Deprotection : Catalytic hydrogenation removes benzyl groups, yielding UDP-furanoses in >90% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.